molecular formula C19H15N5O4S B2888754 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 894068-59-8

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Katalognummer: B2888754
CAS-Nummer: 894068-59-8
Molekulargewicht: 409.42
InChI-Schlüssel: VQUMTYDQERJIRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazolopyridazine core linked to a phenyl group and a dihydrobenzo-dioxine sulfonamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, which is synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The phenyl group is then introduced via electrophilic aromatic substitution reactions.

The dihydrobenzo-dioxine sulfonamide moiety is synthesized separately through sulfonation reactions involving benzo-dioxine derivatives and sulfonyl chlorides. The final step involves coupling the triazolopyridazine core with the dihydrobenzo-dioxine sulfonamide moiety under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. It can also modulate cellular pathways by interacting with receptors or signaling proteins, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-(1,2,4-triazol-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • N-(3-(pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Uniqueness

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique combination of a triazolopyridazine core and a dihydrobenzo-dioxine sulfonamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The compound features a complex structure that includes a triazole ring fused with pyridazine and a sulfonamide moiety. Its molecular formula is C16H15N7O2SC_{16}H_{15}N_7O_2S, and it has a molecular weight of 369.4 g/mol.

1. Anticancer Activity

The compound has shown promising anticancer properties across various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation in breast cancer (MCF-7), lung cancer (A549), and leukemia cells.

Cell LineIC50 (μM)Mechanism of Action
MCF-72.74Induces apoptosis
A5490.83Inhibits cell growth
HeLa2.85Cell cycle arrest

Studies have highlighted its ability to inhibit the c-Met kinase pathway, which is crucial for tumor growth and metastasis .

2. Antibacterial Activity

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been shown to disrupt bacterial cell processes, making it a potential candidate for treating bacterial infections.

Bacterial StrainActivity
Staphylococcus aureusInhibited growth
Escherichia coliModerate activity

Research indicates that the triazole component may interfere with essential cellular functions in bacteria .

3. Antiviral Potential

Preliminary studies suggest that derivatives of this compound may possess antiviral properties by interfering with viral replication mechanisms. Further research is needed to fully elucidate its efficacy against specific viral pathogens .

4. Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a candidate for managing inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of triazole derivatives similar to this compound:

  • A study found that modifications in the triazole ring significantly enhanced anticancer potency against various cell lines .
  • Another research highlighted the dual action of sulfonamide compounds in both antibacterial and anticancer contexts, suggesting a multifaceted mechanism of action .

The exact mechanism through which this compound exerts its effects involves:

  • Inhibition of c-Met kinase : This protein plays a vital role in cell growth and survival.
  • Induction of apoptosis : The compound triggers programmed cell death in cancer cells.
  • Disruption of bacterial cell integrity : By interfering with vital cellular processes in bacteria.

Eigenschaften

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4S/c25-29(26,15-4-6-17-18(11-15)28-9-8-27-17)23-14-3-1-2-13(10-14)16-5-7-19-21-20-12-24(19)22-16/h1-7,10-12,23H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUMTYDQERJIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.